molecular formula C54H64N6 B14251924 N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine CAS No. 189263-92-1

N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine

Cat. No.: B14251924
CAS No.: 189263-92-1
M. Wt: 797.1 g/mol
InChI Key: LJEOZUCDRRWCJA-UHFFFAOYSA-N
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Description

N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with four diethylamino phenyl groups, making it a significant molecule in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions.

    Substitution with Diethylamino Phenyl Groups: The anthracene core is then subjected to electrophilic aromatic substitution reactions to introduce the diethylamino phenyl groups. This step often requires the use of strong acids or bases as catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate solvents and temperature control.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.

Scientific Research Applications

N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism by which N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s diethylamino groups enhance its ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects. Additionally, its photophysical properties enable it to act as a photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(4-aminophenyl)ethene
  • N,N,N,N-Tetrakis(4-methoxyphenyl)benzidine

Uniqueness

N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine stands out due to its unique combination of an anthracene core and diethylamino phenyl groups, which confer distinct photophysical and electronic properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where high fluorescence and stability are crucial.

Properties

CAS No.

189263-92-1

Molecular Formula

C54H64N6

Molecular Weight

797.1 g/mol

IUPAC Name

9-N,9-N,10-N,10-N-tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine

InChI

InChI=1S/C54H64N6/c1-9-55(10-2)41-25-33-45(34-26-41)59(46-35-27-42(28-36-46)56(11-3)12-4)53-49-21-17-19-23-51(49)54(52-24-20-18-22-50(52)53)60(47-37-29-43(30-38-47)57(13-5)14-6)48-39-31-44(32-40-48)58(15-7)16-8/h17-40H,9-16H2,1-8H3

InChI Key

LJEOZUCDRRWCJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)N(CC)CC)C7=CC=C(C=C7)N(CC)CC

Origin of Product

United States

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